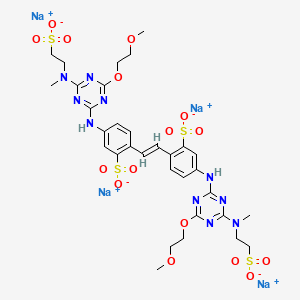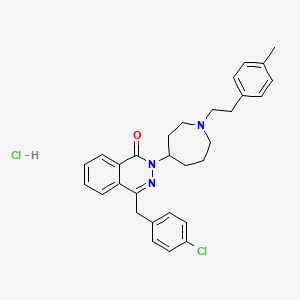
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethoxy)-1-piperidinyl)ethyl)-1-methyl-3-(2-methylpropyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethoxy)-1-piperidinyl)ethyl)-1-methyl-3-(2-methylpropyl)-, dihydrochloride is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by its unique substituents, which contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethoxy)-1-piperidinyl)ethyl)-1-methyl-3-(2-methylpropyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of various substituents through nucleophilic substitution, alkylation, and other organic reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethoxy)-1-piperidinyl)ethyl)-1-methyl-3-(2-methylpropyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its effects on cellular processes and pathways can provide insights into its potential therapeutic applications.
Medicine
The compound may have potential medicinal applications, such as acting as a drug candidate for the treatment of various diseases. Its pharmacokinetics, pharmacodynamics, and toxicity profiles are important areas of research.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may contribute to the performance and functionality of these materials.
作用機序
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethoxy)-1-piperidinyl)ethyl)-1-methyl-3-(2-methylpropyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds to 1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethoxy)-1-piperidinyl)ethyl)-1-methyl-3-(2-methylpropyl)-, dihydrochloride include other purine derivatives with different substituents. Examples include:
- 1H-Purine-2,6-dione, 7-[(2-chlorophenyl)methyl]-8-(4-ethyl-1-piperazinyl)-3,7-dihydro-1,3-dimethyl
- 1H-Purine-2,6-dione, 7-[(2-methylphenyl)methyl]-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1,3-dimethyl
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties may include unique reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
90749-52-3 |
|---|---|
分子式 |
C30H39Cl2N5O3 |
分子量 |
588.6 g/mol |
IUPAC名 |
8-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C30H37N5O3.2ClH/c1-21(2)20-35-28-26(29(36)33(3)30(35)37)31-25(32-28)16-19-34-17-14-24(15-18-34)38-27(22-10-6-4-7-11-22)23-12-8-5-9-13-23;;/h4-13,21,24,27H,14-20H2,1-3H3,(H,31,32);2*1H |
InChIキー |
JRVUGWHXRVRORB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



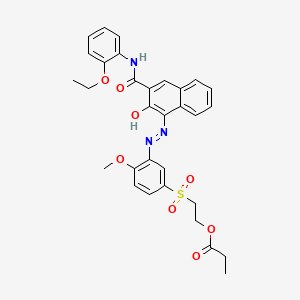


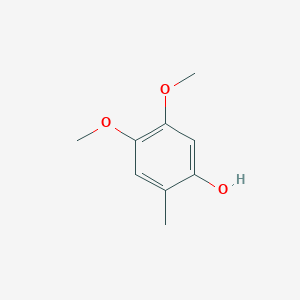
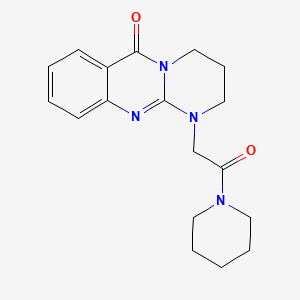

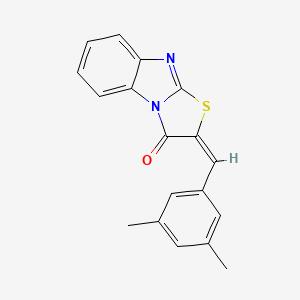


![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)

